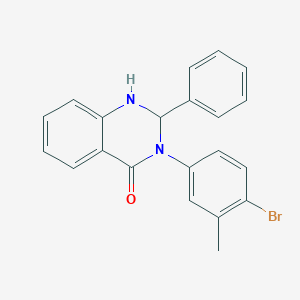amino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B298677.png)
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide, also known as CR8, is a small molecule inhibitor that has been developed for use in scientific research. This compound has shown potential in the treatment of cancer and other diseases, making it an important area of study for researchers.
Wirkmechanismus
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide works by binding to the ATP-binding site of CDKs, preventing their activity and inhibiting the progression of the cell cycle. This leads to the accumulation of cells in the G1 phase of the cell cycle, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its effects on CDK activity, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have other biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, and has been shown to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to use and study in vitro. It has also been shown to have a high degree of selectivity for CDKs, which reduces the risk of off-target effects. However, like all small molecule inhibitors, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has limitations. It can be difficult to deliver to cells in vivo, and its efficacy may be limited by factors such as bioavailability and toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide. One area of focus is the development of more potent and selective inhibitors that can target specific CDK isoforms. Another area of interest is the combination of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide with other therapeutic agents to enhance its efficacy. Finally, researchers are also exploring the use of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide in the treatment of other diseases, such as Alzheimer's disease and viral infections.
Conclusion:
In conclusion, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide is an important area of study for researchers interested in the development of new therapeutic agents for the treatment of cancer and other diseases. Its ability to inhibit CDK activity and induce cell death makes it a promising candidate for further research, and its potential for use in combination therapies and in the treatment of other diseases makes it an exciting area of study for the future.
Synthesemethoden
The synthesis of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide involves several chemical reactions, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form 4-chlorobenzenesulfonamide cyclohexylamine. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to form the final product, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in the regulation of the cell cycle. By inhibiting CDK activity, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide can prevent the proliferation of cancer cells and induce cell death.
Eigenschaften
Produktname |
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide |
|---|---|
Molekularformel |
C22H27ClN2O5S |
Molekulargewicht |
467 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H27ClN2O5S/c1-29-18-10-13-20(21(14-18)30-2)24-22(26)15-25(17-6-4-3-5-7-17)31(27,28)19-11-8-16(23)9-12-19/h8-14,17H,3-7,15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
FUGSXZQJVYUVNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298601.png)
![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![4-(Methoxymethyl)-6-methyl-2-[2-(3-phenoxybenzylidene)hydrazino]nicotinonitrile](/img/structure/B298603.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)